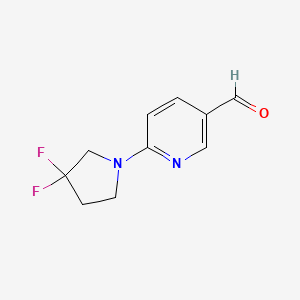

6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde

Description

6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde is a pyridine-based aldehyde derivative featuring a 3,3-difluoropyrrolidine substituent at the 6-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The fluorine atoms on the pyrrolidine ring enhance lipophilicity and metabolic stability, while the aldehyde group provides a reactive site for further derivatization (e.g., condensation reactions). Its structural framework aligns with bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic motifs .

Properties

Molecular Formula |

C10H10F2N2O |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H10F2N2O/c11-10(12)3-4-14(7-10)9-2-1-8(6-15)5-13-9/h1-2,5-6H,3-4,7H2 |

InChI Key |

NIRDXGDHWRBQES-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde involves several steps. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with pyridine-3-carbaldehyde under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the synthesis can be scaled up by optimizing reaction conditions and using larger quantities of reagents.

Chemical Reactions Analysis

6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the difluoropyrrolidine group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Analogs and Their Features

Functional and Electronic Properties

- Lipophilicity and Solubility: The 3,3-difluoropyrrolidine group in the target compound increases lipophilicity compared to hydroxylated analogs (e.g., 6-(3-Hydroxypyrrolidin-1-yl) derivatives), which exhibit higher polarity due to the -OH group . Conversely, the 4-fluorophenoxy substituent in 6-(4-fluorophenoxy)pyridine-3-carbaldehyde introduces an ether linkage, balancing solubility and membrane permeability .

Electron Effects :

The trifluoromethyl group in 6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde is strongly electron-withdrawing, activating the aldehyde for nucleophilic additions. In contrast, the difluoropyrrolidine group provides moderate electron-withdrawing effects while maintaining conformational rigidity .Metabolic Stability : Fluorinated pyrrolidine derivatives (e.g., the target compound) are less prone to oxidative metabolism compared to hydroxylated analogs, as seen in studies of similar pyridine-based drugs like CP-93,393, where hydroxylation and glucuronidation are primary metabolic pathways .

Biological Activity

6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde, with the CAS number 1774897-24-3, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 212.20 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with a difluoropyrrolidine moiety and an aldehyde functional group.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action.

Anticancer Activity

Research has indicated that derivatives of pyridine compounds often exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown their effectiveness as inhibitors of ribonucleotide reductase and other enzymes implicated in cancer cell proliferation. These compounds have demonstrated IC values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar properties .

The proposed mechanism of action for compounds like this compound includes:

- Inhibition of Key Enzymes : Compounds structurally related to this aldehyde have been shown to inhibit enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis in rapidly dividing cells.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : The presence of the pyridine ring may contribute to antioxidant activity, potentially protecting normal cells from oxidative stress during treatment .

Case Studies

- In Vitro Studies : A study involving the synthesis and evaluation of various pyridine derivatives found that certain analogs exhibited potent cytotoxicity against L1210 leukemia cells. These compounds were administered at dosages ranging from 60 to 80 mg/kg and resulted in significant prolongation of survival times in treated mice .

- Complex Formation : Investigations into metal complexes formed with pyridine derivatives have revealed enhanced biological activity compared to their non-complexed forms. For example, complexes formed with zinc or copper ions displayed increased cytotoxic effects against melanoma cells due to enhanced redox activity .

Summary Table of Biological Activities

Q & A

What are the most efficient synthetic routes for 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

Basic Research Question

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. A validated method involves reacting 2-chloro-6-fluoropyridine with 3,3-difluoropyrrolidine hydrochloride under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base such as K₂CO₃. This yields 2-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyridine, which can be further oxidized or functionalized to introduce the aldehyde group at the 3-position .

Optimization Tips :

- Temperature Control : Maintain reflux conditions (100–120°C) to enhance nucleophilic substitution efficiency.

- Catalyst Use : Adding catalytic amounts of KI can accelerate halogen exchange in SNAr reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates intermediates. Reported yields reach 84% for analogous SNAr reactions .

How can structural characterization of this compound be performed with high accuracy?

Basic Research Question

Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Fluorine coupling in the pyrrolidine ring can split adjacent proton signals .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ = 257.07 for C₁₁H₁₁F₂N₂O).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for understanding electronic effects of the difluoropyrrolidine moiety .

What mechanistic insights explain competing side reactions during the synthesis of pyridine-3-carbaldehyde derivatives?

Advanced Research Question

Competing pathways often arise from:

- Over-Oxidation : The aldehyde group may oxidize to carboxylic acid under harsh conditions (e.g., prolonged exposure to strong oxidizers like KMnO₄). Mitigate by using milder oxidants (e.g., MnO₂) or protecting groups (e.g., acetals) .

- Electrophilic Substitution : Electron-deficient pyridine rings may undergo unintended electrophilic additions. Computational studies (DFT) predict reactivity hotspots; for example, the 3-position is more electrophilic than the 2-position in pyridine-3-carbaldehydes .

Experimental Validation : - Monitor reaction progress via TLC or in-situ IR to detect intermediates.

- Use deuterated solvents (e.g., DMSO-d₆) to track proton exchange in mechanistic NMR studies.

How can this compound be applied in fragment-based drug discovery?

Advanced Research Question

The aldehyde group enables covalent bonding with nucleophilic residues (e.g., cysteine) in protein targets, making it a valuable fragment for stabilizing protein-protein interactions (PPIs). For example:

- Covalent Stabilizers : React with thiol groups in protein binding pockets to form stable thioether adducts. This strategy was used to stabilize c-MYC G-quadruplex structures, as seen in azaindolin-2-one derivatives .

Design Considerations : - Steric Effects : The difluoropyrrolidine group enhances rigidity and bioavailability by reducing conformational flexibility.

- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity of the aldehyde, improving reactivity with target nucleophiles.

How should researchers resolve contradictions in reported synthetic yields for pyridine-3-carbaldehyde derivatives?

Advanced Research Question

Contradictions often stem from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor SNAr reactions, while nonpolar solvents may stall progress. Compare yields under identical solvent conditions .

- Catalyst Variability : Pd-based catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings (for aldehyde introduction) may degrade if moisture-sensitive ligands are used. Ensure anhydrous conditions for reproducibility .

Analytical Framework : - Perform systematic reaction screens (DoE) to isolate variables (temperature, solvent, catalyst).

- Cross-validate with computational models (e.g., DFT) to predict optimal reaction pathways and identify bottlenecks .

What computational methods are suitable for predicting the electronic properties of this compound?

Advanced Research Question

DFT Studies :

- Use the M06 functional with a 6-311G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), dipole moments, and nonlinear optical (NLO) properties. The difluoropyrrolidine group lowers LUMO energy, enhancing electrophilicity at the aldehyde .

Molecular Dynamics (MD) : - Simulate solvation effects (e.g., in water or DMSO) to predict aggregation behavior or binding kinetics in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.